![molecular formula C13H15FN2O3 B13609169 tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)
tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a fluorinated furo-pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the furo-pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the carbamate group: This is usually done by reacting the furo-pyridine intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furo-pyridine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the furo-pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Oxidized derivatives of the furo-pyridine ring.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted furo-pyridine derivatives.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its carbamate moiety.
Fluorescent Probes: The fluorinated furo-pyridine ring can be used in the design of fluorescent probes for biological imaging.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: Used in the synthesis of novel materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The fluorinated furo-pyridine ring can interact with molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects.
類似化合物との比較
- tert-Butyl N-({5-chlorofuro[3,2-b]pyridin-2-yl}methyl)carbamate
- tert-Butyl N-({5-bromofuro[3,2-b]pyridin-2-yl}methyl)carbamate
- tert-Butyl N-({5-iodofuro[3,2-b]pyridin-2-yl}methyl)carbamate
Comparison:
- Fluorine vs. Halogens: The presence of a fluorine atom in tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs.
- Reactivity: Fluorinated compounds often exhibit different reactivity patterns compared to their halogenated counterparts, affecting their behavior in chemical reactions and biological systems.
- Applications: The unique properties of the fluorinated compound make it more suitable for certain applications, such as in medicinal chemistry for drug development, where metabolic stability is crucial.
特性
分子式 |
C13H15FN2O3 |
|---|---|
分子量 |
266.27 g/mol |
IUPAC名 |
tert-butyl N-[(5-fluorofuro[3,2-b]pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H15FN2O3/c1-13(2,3)19-12(17)15-7-8-6-9-10(18-8)4-5-11(14)16-9/h4-6H,7H2,1-3H3,(H,15,17) |
InChIキー |
ZJZCEGPYEPTDAM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(O1)C=CC(=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


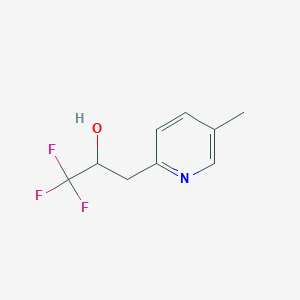
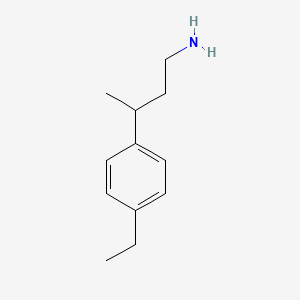

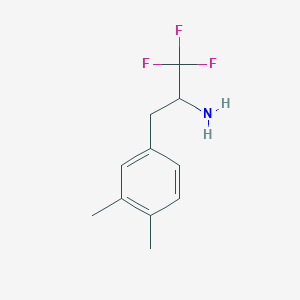
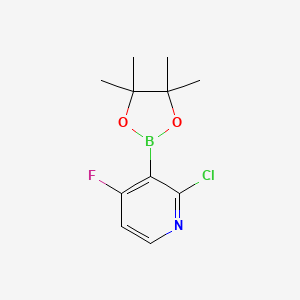




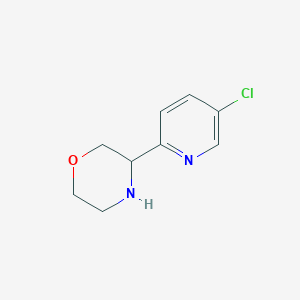

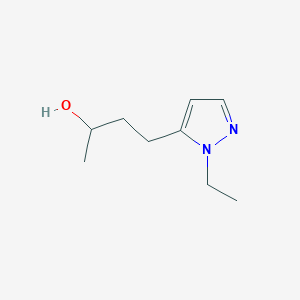
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)

